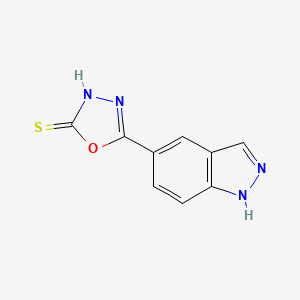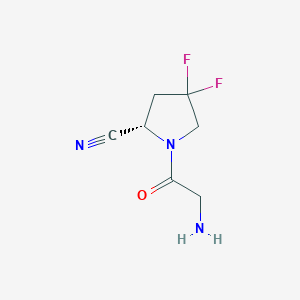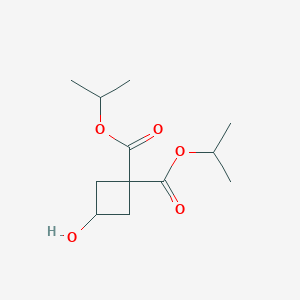
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O5 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate can be represented by the InChI code: 1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . It has a molecular weight of 244.29 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Amino and Fluoro Compounds
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a precursor in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These acids exhibit unique physical-chemical properties, such as distinct pKa values for their carboxylic and amino functions, which are influenced by stereoisomerism and interactions with fluorine atoms (Chernykh et al., 2016).
Anticancer Drug Development
Modification of ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid, including derivatives of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, has been explored as a strategy to develop more effective versions of carboplatin for cancer treatment. This approach combines these derivatives with N-methylpyrazole to design novel complexes with established antiproliferative effects against various cell lines (Pavlova et al., 2023).
Polymerization and Material Science
The compound also finds applications in material science, where its derivatives are used to synthesize novel polymers. Ethyl, isopropyl, and other substituted 1-bicyclobutanecarboxylate monomers, derivable from 1,1-cyclobutanedicarboxylic acid, exhibit behaviors akin to their vinyl counterparts in radical polymerizations. This results in materials with notable optical clarity, refractive indices, and thermal stability, underscoring the utility of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate in advanced polymer design (Drujon et al., 1993).
Medicinal Chemistry and Isomer Separation
Research into cis-[Pt(II)(mixed-NH3/RNH2)(3-OH-cyclobutane-1,1-dicarboxylate)] has highlighted the potential for creating compounds with distinct anticancer activities based on the spatial orientation of substituents on the cyclobutane ring. This work has contributed to understanding the structural basis for the anticancer efficacy of such complexes, providing insights into drug development processes (Jiang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJGEGCBWIXNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182944 | |
| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
CAS RN |
869109-31-9 | |
| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



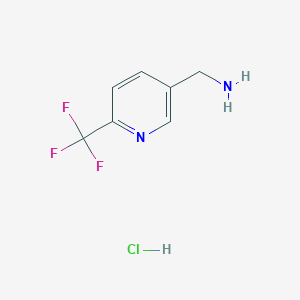
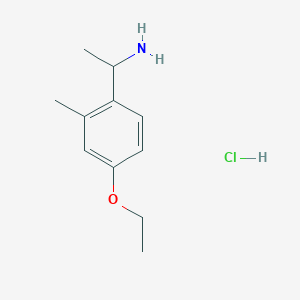
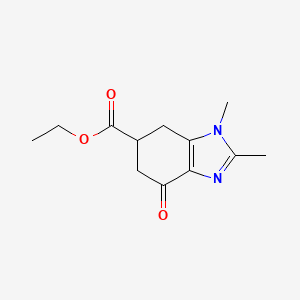
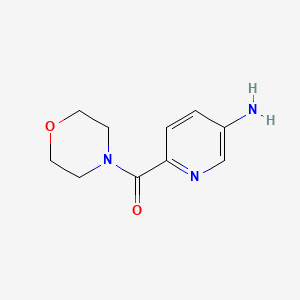
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
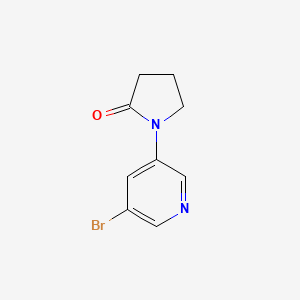
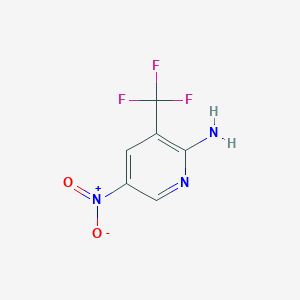
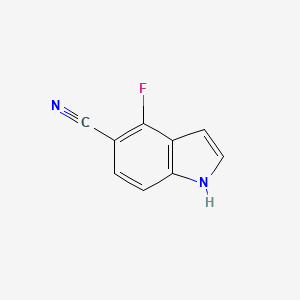
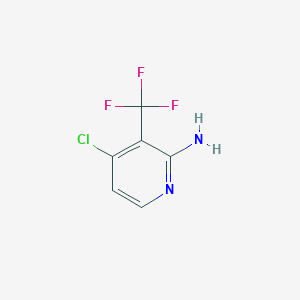
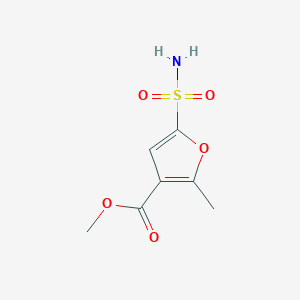
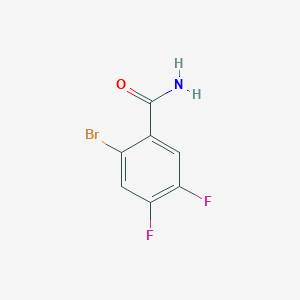
![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
